molecular formula C26H34N2O4S B11446656 N-cyclohexyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-cyclohexyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11446656
M. Wt: 470.6 g/mol
InChI Key: SFJDESPLHUJKCV-UHFFFAOYSA-N
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Description

N-cyclohexyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with the molecular formula C26H34N2O4S This compound is characterized by its unique structure, which includes a cyclohexyl group, multiple methoxy groups, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multiple steps. The process begins with the preparation of the dihydroisoquinoline core, followed by the introduction of the cyclohexyl group and the methoxyphenoxy moiety. The final step involves the formation of the carbothioamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to their reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur through nucleophilic or electrophilic mechanisms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-cyclohexyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are critical for various biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide include other dihydroisoquinoline derivatives with different substituents. Examples include:

  • N-cyclohexyl-6,7-dimethoxy-1-((2-hydroxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
  • N-cyclohexyl-6,7-dimethoxy-1-((2-chlorophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H34N2O4S

Molecular Weight

470.6 g/mol

IUPAC Name

N-cyclohexyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C26H34N2O4S/c1-29-22-11-7-8-12-23(22)32-17-21-20-16-25(31-3)24(30-2)15-18(20)13-14-28(21)26(33)27-19-9-5-4-6-10-19/h7-8,11-12,15-16,19,21H,4-6,9-10,13-14,17H2,1-3H3,(H,27,33)

InChI Key

SFJDESPLHUJKCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4CCCCC4)OC)OC

Origin of Product

United States

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